molecular formula C11H17NO B14674759 1-Hexylpyridin-2(1H)-one CAS No. 38591-66-1

1-Hexylpyridin-2(1H)-one

Cat. No.: B14674759
CAS No.: 38591-66-1
M. Wt: 179.26 g/mol
InChI Key: IUMAYYKTOYIKBH-UHFFFAOYSA-N
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Description

1-Hexylpyridin-2(1H)-one is a heterocyclic organic compound featuring a pyridine ring substituted with a hexyl group at the 1-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexylpyridin-2(1H)-one can be synthesized through several methods. One common approach involves the alkylation of pyridin-2(1H)-one with hexyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridin-2(1H)-one, followed by the addition of hexyl halide to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Hexylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-hexylpyridin-2(1H)-ol.

    Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: m-CPBA in dichloromethane at low temperatures.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of strong bases.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: 1-Hexylpyridin-2(1H)-ol.

    Substitution: Various substituted pyridin-2(1H)-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-Hexylpyridin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s keto group can form hydrogen bonds with active site residues, while the hexyl group may enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

1-Hexylpyridin-2(1H)-one can be compared with other pyridin-2(1H)-one derivatives, such as:

    1-Methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of a hexyl group, leading to different physicochemical properties.

    1-Phenylpyridin-2(1H)-one: Contains a phenyl group, which may impart different biological activities and reactivity.

    1-Ethylpyridin-2(1H)-one: Features an ethyl group, resulting in distinct solubility and interaction profiles.

Properties

CAS No.

38591-66-1

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-hexylpyridin-2-one

InChI

InChI=1S/C11H17NO/c1-2-3-4-6-9-12-10-7-5-8-11(12)13/h5,7-8,10H,2-4,6,9H2,1H3

InChI Key

IUMAYYKTOYIKBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C=CC=CC1=O

Origin of Product

United States

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